Technical Monograph: 1-(2-Bromo-4-chlorophenyl)propan-2-one
Technical Monograph: 1-(2-Bromo-4-chlorophenyl)propan-2-one
The following technical guide details the structural characterization, physicochemical properties, and synthetic logic of 1-(2-Bromo-4-chlorophenyl)propan-2-one , a specific halogenated derivative of phenylacetone.
CAS Number: 1305324-47-3
Molecular Formula: C
Executive Summary
1-(2-Bromo-4-chlorophenyl)propan-2-one is a disubstituted phenylacetone derivative characterized by a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetonyl side chain.[1][2] Unlike its isomer 2-bromo-1-(4-chlorophenyl)propan-1-one (a common cathinone precursor), this molecule retains the methylene spacer (
Structural Analysis & Physicochemical Properties[1][3]
Molecular Geometry and Sterics
The ortho-bromine substituent introduces significant steric strain (A-strain) affecting the rotational freedom of the acetonyl side chain.[1]
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Ortho-Effect: The bulky bromine atom (Van der Waals radius ~1.85 Å) forces the methylene group out of the aromatic plane to minimize steric clash, potentially locking the molecule into a preferred conformation that influences downstream nucleophilic attacks.[1]
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Electronic Environment: The phenyl ring is deactivated by the inductive effects (-I) of both halogens.[1] However, the resonance donation (+R) of the halogens competes with this, creating a unique electron density map where the meta position (relative to the alkyl chain) is the most electron-deficient.[1]
Physicochemical Data Table[1]
| Property | Value | Source/Methodology |
| Molecular Weight | 247.52 g/mol | Calculated (IUPAC atomic weights) |
| Exact Mass | 245.945 g/mol | Isotope: |
| LogP (Predicted) | 3.32 ± 0.4 | Consensus Model (XLogP3) |
| Polar Surface Area | 17.07 Å | Topological PSA (Ketone only) |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
| H-Bond Donors | 0 | Non-protic |
| Boiling Point | ~300 °C | Predicted (760 mmHg) |
Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one typically follows the "Nitroalkene Route" (Henry Reaction followed by reduction), which is favored for its ability to tolerate the sensitive halogen substituents on the aromatic ring.[1]
Retrosynthetic Logic
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Disconnection: C1-C2 bond (Benzyl-Carbonyl).[1]
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Precursors: 2-Bromo-4-chlorobenzaldehyde + Nitroethane.[1]
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Mechanism: The aldehyde undergoes a condensation with nitroethane to form a nitrostyrene intermediate.[1] This intermediate is subsequently reduced and hydrolyzed to the ketone.[1]
Reaction Workflow Diagram
The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final ketone product.
Figure 1: Synthetic workflow via the Henry Reaction/Nitrostyrene pathway.[1]
Mechanistic Causality[1]
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Condensation: Ammonium acetate acts as a buffer/catalyst, deprotonating nitroethane to generate a nitronate nucleophile which attacks the aldehyde.[1]
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Reduction: The reduction of the nitroalkene to the ketone (often via an oxime intermediate) is critical.[1] Direct reduction with Iron/HCl (Urushibara method) is preferred over catalytic hydrogenation (Pd/C) to prevent the accidental hydrogenolysis (cleavage) of the aromatic bromine and chlorine atoms.[1]
Spectroscopic Characterization (The "Fingerprint")[1]
Accurate identification relies on distinguishing this isomer from the propiophenone derivative (CAS 877-37-2).[1]
Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the cleavage of the benzylic bond.[1]
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Molecular Ion (
): Clusters at m/z 246, 248, 250 (Ratio ~3:4:1 due to and ).[1] -
Base Peak (m/z 43): The acetyl cation (
) is typically the base peak, resulting from the cleavage of the P2P backbone.[1] -
Benzylic Cation (m/z 203/205/207): The 2-bromo-4-chlorobenzyl cation fragment.[1] This is a diagnostic peak that confirms the halogens are on the ring, not the side chain.[1]
Nuclear Magnetic Resonance ( H-NMR)
Predicted shifts in
| Proton Group | Shift ( | Multiplicity | Integration | Structural Assignment |
| Aromatic H-3 | 7.60 | Doublet ( | 1H | Meta to alkyl, ortho to Br/Cl.[1] Deshielded. |
| Aromatic H-5 | 7.35 | dd ( | 1H | Meta to Br, ortho to Cl.[1] |
| Aromatic H-6 | 7.20 | Doublet ( | 1H | Ortho to alkyl chain.[1] |
| Methylene ( | 3.85 | Singlet | 2H | Benzylic & |
| Methyl ( | 2.20 | Singlet | 3H | Terminal methyl ketone.[1] |
Note: The methylene singlet at 3.85 ppm is the key differentiator from the propiophenone isomer, which would show a quartet/multiplet for the
Regulatory & Safety Considerations
-
Precursor Status: While not always explicitly scheduled as a "List I" chemical itself, this compound is a direct structural isomer of controlled precursors.[1] It serves as a direct precursor to 2-bromo-4-chloroamphetamine.[1] Researchers must verify local regulations regarding "masked" or "designer" precursors.[1]
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Handling: Halogenated ketones can be lachrymators (tear-inducing).[1] Standard PPE (fume hood, nitrile gloves, eye protection) is mandatory.[1]
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Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents and light to prevent dehalogenation.[1]
References
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Sigma-Aldrich. (2024).[1] Product Specification: 1-(2-bromo-4-chlorophenyl)propan-2-one (CAS 1305324-47-3).[1][3] Retrieved from [1]
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PubChem. (2024).[1] Compound Summary: 2-Bromo-1-(4-chlorophenyl)propan-1-one (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1][5]
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Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Reference for general P2P synthesis methodologies via Nitroalkenes).
